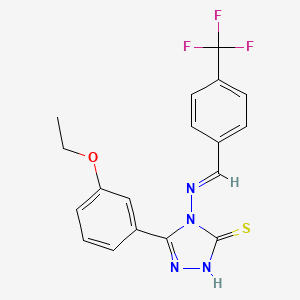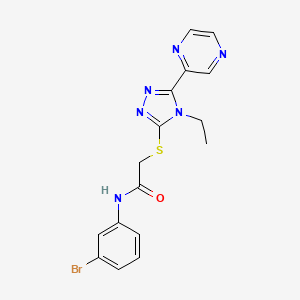
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: Starting with a suitable indole derivative, bromination can be carried out to introduce the bromo group at the desired position.
Formation of the Thiazolidinone Ring: The indolinone intermediate can then be reacted with a thioamide and an appropriate aldehyde or ketone to form the thiazolidinone ring.
Final Coupling: The final step involves coupling the indolinone and thiazolidinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.
Reduction: Reduction reactions can be carried out to modify the indolinone or thiazolidinone rings.
Substitution: The bromo group in the indolinone ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties and be studied for its potential therapeutic applications.
Medicine
In medicine, compounds like this are investigated for their potential as drug candidates. They may interact with specific biological targets to exert therapeutic effects.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, it may interact with enzymes, receptors, or other molecular targets to modulate biological pathways. For example, it might inhibit a specific enzyme involved in a disease process or bind to a receptor to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: A similar compound with a different substituent at the indolinone ring.
3-(1-Phenylethyl)-2-thioxothiazolidin-4-one: Lacks the indolinone moiety but shares the thiazolidinone core.
Uniqueness
The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
617698-18-7 |
|---|---|
Molecular Formula |
C21H17BrN2O2S2 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S2/c1-3-23-16-10-9-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b18-17- |
InChI Key |
PWJFXGNOHIFFTR-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(Diethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027618.png)
![N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027625.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)

![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12027640.png)
![[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12027645.png)

![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)

